molecular formula C18H15N3OS B7746117 (2Z)-2-(3-methyl-1H-benzimidazol-2-ylidene)-3-oxo-4-phenylsulfanylbutanenitrile

(2Z)-2-(3-methyl-1H-benzimidazol-2-ylidene)-3-oxo-4-phenylsulfanylbutanenitrile

Cat. No.: B7746117
M. Wt: 321.4 g/mol
InChI Key: GKKKORJJYQRNGG-JXAWBTAJSA-N
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Description

(2Z)-2-(3-methyl-1H-benzimidazol-2-ylidene)-3-oxo-4-phenylsulfanylbutanenitrile is a synthetic organic compound that belongs to the class of benzimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(3-methyl-1H-benzimidazol-2-ylidene)-3-oxo-4-phenylsulfanylbutanenitrile typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of Substituents: The 3-methyl group can be introduced via alkylation reactions, while the phenylsulfanyl group can be added through nucleophilic substitution reactions.

    Formation of the Final Compound: The final step involves the formation of the (2Z)-2-ylidene and 3-oxo groups through appropriate condensation and oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.

    Substitution: The benzimidazole ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution Reagents: Halogenating agents, alkylating agents

Major Products

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Primary amines

    Substitution Products: Various functionalized benzimidazole derivatives

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in coordination chemistry, facilitating catalytic reactions.

    Materials Science: It can be used in the design of organic semiconductors and other advanced materials.

Biology and Medicine

    Pharmacology: Benzimidazole derivatives are often explored for their potential as antimicrobial, antiviral, and anticancer agents.

    Biochemistry: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry

    Agriculture: Potential use as a pesticide or fungicide.

    Pharmaceuticals: Development of new therapeutic agents.

Mechanism of Action

The mechanism of action of (2Z)-2-(3-methyl-1H-benzimidazol-2-ylidene)-3-oxo-4-phenylsulfanylbutanenitrile would depend on its specific biological target. Generally, benzimidazole derivatives exert their effects by:

    Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.

    Interacting with DNA/RNA: Intercalating into DNA/RNA strands, disrupting replication and transcription processes.

    Modulating Receptor Activity: Acting as agonists or antagonists to various receptors.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound, known for its broad spectrum of biological activities.

    Methylbenzimidazole: A derivative with a methyl group, similar in structure but differing in biological activity.

    Phenylsulfanylbenzimidazole: Another derivative with a phenylsulfanyl group, used in various chemical and biological studies.

Uniqueness

(2Z)-2-(3-methyl-1H-benzimidazol-2-ylidene)-3-oxo-4-phenylsulfanylbutanenitrile is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other benzimidazole derivatives.

Properties

IUPAC Name

(2Z)-2-(3-methyl-1H-benzimidazol-2-ylidene)-3-oxo-4-phenylsulfanylbutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3OS/c1-21-16-10-6-5-9-15(16)20-18(21)14(11-19)17(22)12-23-13-7-3-2-4-8-13/h2-10,20H,12H2,1H3/b18-14-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKKKORJJYQRNGG-JXAWBTAJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2NC1=C(C#N)C(=O)CSC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN\1C2=CC=CC=C2N/C1=C(\C#N)/C(=O)CSC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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